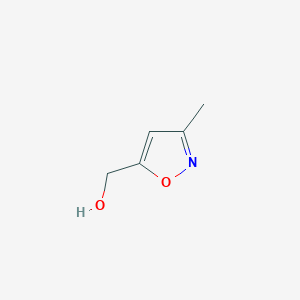
2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane), also known as EDAA, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a member of the arsenic-containing heterocycles family and has been used in various fields such as pharmacology, biochemistry, and toxicology.
Mecanismo De Acción
The mechanism of action of 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) is not fully understood. However, it has been suggested that it can interact with biological molecules such as proteins and nucleic acids through the formation of covalent bonds. This interaction can lead to changes in the structure and function of these molecules, which can have various biological effects.
Biochemical and Physiological Effects:
2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) has been shown to have various biochemical and physiological effects. It can induce oxidative stress and DNA damage in cells, which can lead to cell death. 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) has been shown to have anti-inflammatory and antitumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) in lab experiments is its unique properties, which can allow for the synthesis of various compounds and the study of biological molecules. However, there are also some limitations to using 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane). For example, it can be toxic to cells and can induce DNA damage, which can affect the results of experiments. Additionally, the synthesis of 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) can be challenging and requires careful control of the reaction conditions.
Direcciones Futuras
There are many future directions for the use of 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) in scientific research. One potential direction is the development of new compounds based on the structure of 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane), which could have unique properties and potential therapeutic applications. Additionally, the study of the mechanism of action of 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) could lead to a better understanding of its biological effects and potential therapeutic applications. Finally, the development of new synthesis methods for 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) could make it more accessible for use in scientific research.
In conclusion, 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) is a unique chemical compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) has the potential to be a valuable tool in scientific research and could lead to the development of new compounds with potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) is a multi-step process that involves the reaction of ethylene glycol with arsenic trioxide and formaldehyde. The reaction is carried out under acidic conditions and requires careful control of the temperature and reaction time. The final product is obtained after purification using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) has been extensively used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various compounds, as well as a catalyst in organic reactions. 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) has also been used as a probe to study the structure and function of biological molecules such as proteins and nucleic acids.
Propiedades
Número CAS |
14849-23-1 |
|---|---|
Nombre del producto |
2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) |
Fórmula molecular |
C6H12As2O6 |
Peso molecular |
330 g/mol |
Nombre IUPAC |
2-[2-(1,3,2-dioxarsolan-2-yloxy)ethoxy]-1,3,2-dioxarsolane |
InChI |
InChI=1S/C6H12As2O6/c1-2-10-7(9-1)13-5-6-14-8-11-3-4-12-8/h1-6H2 |
Clave InChI |
AZWNTBMEQZJXCQ-UHFFFAOYSA-N |
SMILES |
C1CO[As](O1)OCCO[As]2OCCO2 |
SMILES canónico |
C1CO[As](O1)OCCO[As]2OCCO2 |
Otros números CAS |
14849-23-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




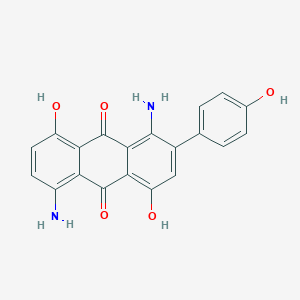
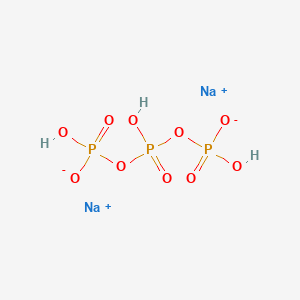

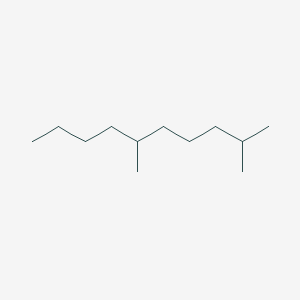
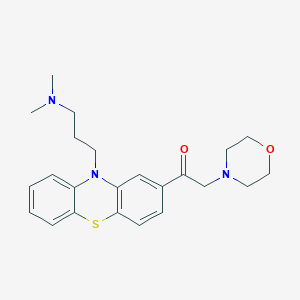

![5,8-Dichloropyrazino[2,3-d]pyridazine](/img/structure/B82115.png)



![[1,1'-Biphenyl]-2-carbonyl chloride](/img/structure/B82120.png)

